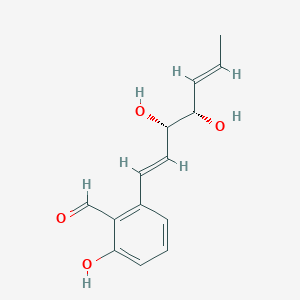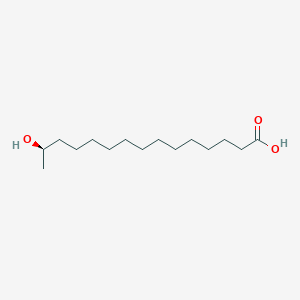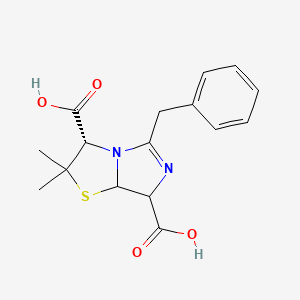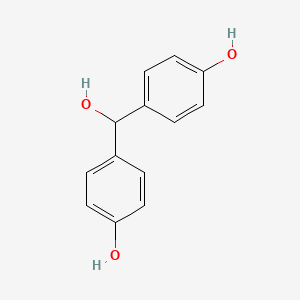
Epipyriculol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-epi-pyriculol is a benzaldehyde that is salicylaldehyde which is substituted at position 6 by a (3S,4S,5E)-3,4-dihydroxyhepta-1,5-dien-1-yl group. It is an epimer of pyriculol with stronger phytotoxic activity. It has a role as a fungal metabolite. It is a member of benzaldehydes, a heptaketide, a homoallylic alcohol, a member of phenols, a secondary allylic alcohol and a triol.
Epipyriculol is a natural product found in Pyricularia grisea and Pyricularia oryzae with data available.
Applications De Recherche Scientifique
Synthesis and Phytotoxicity
- Epipyriculol, a natural phytotoxic product, has been synthesized in a laboratory setting. This synthesis is significant in understanding its structural and functional properties, especially in the context of plant pathology and weed control. (Leyva, Blum, & Ley, 2008)
Bioherbicide Potential
- Epipyriculol has shown potential as a bioherbicide. Its production and quantification have been studied for controlling invasive weed species like buffelgrass, indicating its significance in sustainable agriculture and environmental management. (Zorrilla et al., 2023)
- Research has also identified epipyriculol as the most toxic compound against buffelgrass seed germination and development, highlighting its efficacy in weed control. (Masi et al., 2017)
Role in Translational Research
- While not directly linked to epipyriculol, understanding the translational aspects of scientific research, such as the shift from laboratory discoveries to practical applications, is crucial. Epipyriculol's potential in agriculture and environmental management is a prime example of translational research. (Khoury, Gwinn, & Ioannidis, 2010)
Propriétés
Nom du produit |
Epipyriculol |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-[(1E,3S,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+/t13-,14-/m0/s1 |
Clé InChI |
YUQDGJSYYKKISE-BUJAFJOKSA-N |
SMILES isomérique |
C/C=C/[C@@H]([C@H](/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
SMILES canonique |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)




![[(Z)-octadec-9-enyl] benzoate](/img/structure/B1253392.png)

![(1R,8S,10S)-3,4-dihydroxy-5-[(2R)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one](/img/structure/B1253395.png)


![N-Phenyl-N-[1-(2-phenylethyl)-3-prop-2-enylpiperidin-4-yl]propanamide](/img/structure/B1253402.png)
![[4-(Dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1253403.png)

